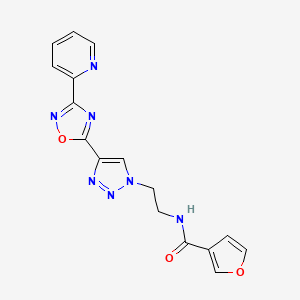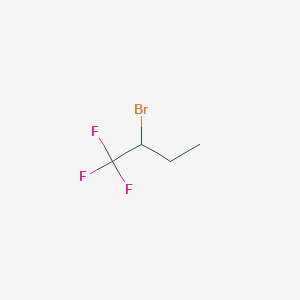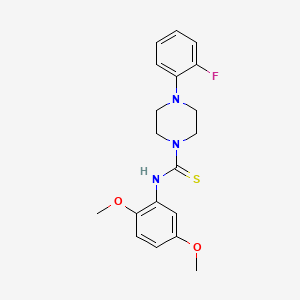
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide is an intricate and multifaceted compound that integrates several functional groups, making it a valuable subject of study in various scientific fields
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide typically involves multiple steps, including cyclization reactions and coupling procedures. The initial steps often include the preparation of intermediate compounds such as 2-(4-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole, which is then coupled with 2-bromoethyl furan-3-carboxylate to form the final product. Reaction conditions vary, but common reagents and solvents include organic bases like potassium carbonate, catalytic amounts of palladium complexes, and polar aprotic solvents like dimethylformamide.
Industrial production methods: On an industrial scale, the production methods are scaled up and optimized for efficiency and cost-effectiveness. Flow chemistry approaches, automated synthesis, and the use of continuous reactors are employed to enhance yield and purity. Safety measures, environmental regulations, and waste management protocols are integral components of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide can participate in a variety of chemical reactions, including nucleophilic substitution, oxidative addition, and cycloaddition reactions.
Common reagents and conditions used in these reactions: Reagents such as halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and coupling agents (e.g., N,N'-dicyclohexylcarbodiimide) are commonly used. Conditions often include controlled temperature settings, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to facilitate the desired reactions.
Major products formed from these reactions: The compound can yield a range of products depending on the type of reaction it undergoes
Wissenschaftliche Forschungsanwendungen
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide has extensive applications across several scientific disciplines:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules and materials. Its structural motifs are valuable in the design of new heterocyclic compounds.
Biology: The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development. Studies may focus on its potential as an enzyme inhibitor or receptor agonist.
Medicine: Preliminary research may explore its efficacy in treating diseases such as cancer, inflammation, or microbial infections due to its potential bioactivity.
Industry: In industrial contexts, the compound might be used in the development of new materials, coatings, or catalysts.
Wirkmechanismus
The compound's mechanism of action is multifaceted and largely depends on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, or nucleic acids, altering their activity or function. For example, if used as an enzyme inhibitor, it may bind to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Comparing N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide with other similar compounds highlights its uniqueness. Similar compounds might include those with analogous heterocyclic systems or functional groups. Compounds such as N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide or N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide share similar structural elements but may exhibit different physical and chemical properties.
This compound stands out due to the combination of its specific functional groups, which confer distinct reactivity and potential applications. This unique structure allows it to be used in specialized research and industrial applications where other compounds may not be suitable.
Eigenschaften
IUPAC Name |
N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O3/c24-15(11-4-8-25-10-11)18-6-7-23-9-13(20-22-23)16-19-14(21-26-16)12-3-1-2-5-17-12/h1-5,8-10H,6-7H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAXPDSASFAAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950744.png)

![(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2950748.png)


![5-(4-methoxyphenyl)-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2950751.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950755.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2950758.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide](/img/structure/B2950760.png)
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2950761.png)

![3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2950767.png)
